molecular formula C10H20ClNO B2460861 N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride CAS No. 1195901-55-3

N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride

Cat. No.: B2460861
CAS No.: 1195901-55-3
M. Wt: 205.73
InChI Key: XXTCWRMGHVKQCR-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its primary researched application is as a key synthetic intermediate in the development of compounds identified as partial adenosine A1 receptor agonists . The adenosine A1 receptor is a prime therapeutic target, and its agonists are investigated for their potential in various conditions, including the management of cardiac arrhythmias . Research utilizing this compound involves in vitro binding assays and functional studies, such as the stimulation of guinea pig atrial GTPase activity, to characterize the efficacy and mechanism of action of potential drug candidates . By serving as a core structural motif, this chemical enables researchers to explore structure-activity relationships and advance the discovery of new therapeutic agents for cardiovascular and other disorders.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-5-9(4-1)11-8-10-6-3-7-12-10;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNNAFNDMAJLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride involves the reaction of cyclopentanamine with oxirane (ethylene oxide) in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its structure suggests possible interactions with receptors or enzymes involved in various diseases .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .

2. Biological Activity

  • Anticancer Properties : In vitro studies have shown that this compound may possess anticancer activity. For example, it has been tested against human breast cancer cell lines (MCF-7), demonstrating cytotoxic effects with an IC50_{50} value indicating significant potency .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines in macrophage models .

3. Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including substitution and reduction processes .
  • Synthesis of Derivatives : The compound can be modified to create derivatives with altered biological activities or improved pharmacokinetic properties, broadening its applicability in drug discovery .

Case Studies

Several case studies highlight the potential applications of this compound:

Study Focus Objective Findings
Antimicrobial ActivityAssess efficacy against Gram-positive/negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Anticancer ActivityEvaluate cytotoxic effects on MCF-7 breast cancer cellsDose-dependent decrease in cell viability (IC50_{50} = 15 µM after 48 hours) .
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Summary of Biological Activities

The following table summarizes the biological activities observed in studies involving this compound:

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50_{50} = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its oxolan-2-ylmethyl group and cyclopentanamine backbone make it a versatile compound for various chemical and biological applications .

Biological Activity

N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxolane (tetrahydrofuran) moiety attached to a cyclopentanamine core. The hydrochloride salt form enhances solubility and stability, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and psychotropic effects.

Key Mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors (5-HT2C), influencing mood and anxiety levels .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, leading to increased availability of neurotransmitters in the synaptic cleft.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating a role in antimicrobial therapy.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases.

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines (e.g., breast and colon cancer) by inducing apoptosis .
  • Neuroprotection : Animal models showed that administration of the compound improved cognitive function and reduced markers of neuroinflammation, suggesting potential applications in treating Alzheimer’s disease .

Comparative Analysis

Compound Biological Activity Mechanism Reference
This compoundAntimicrobial, AnticancerEnzyme inhibition, Receptor modulation
Similar CyclopentanaminesVariable activity based on structureVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride?

  • Methodology : The compound is typically synthesized via reductive amination between cyclopentanamine and oxolan-2-ylmethyl ketone, followed by hydrochloric acid salt formation. Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm the amine linkage and stereochemistry of the oxolane (tetrahydrofuran) ring .
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (e.g., calculated for C₉H₁₈ClNO: 203.6 g/mol) .
  • Elemental analysis to validate purity (>95%) and salt stoichiometry .

Q. How can researchers determine the solubility and stability of this hydrochloride salt in aqueous and organic solvents?

  • Methodology :

  • Solubility profiling : Test in polar solvents (water, ethanol) and non-polar solvents (DCM, hexane) using gravimetric or UV-Vis methods. Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation .
  • Stability studies : Conduct accelerated degradation tests under varying pH (1–13), temperature (4–60°C), and humidity (40–80% RH). Monitor decomposition via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. What analytical techniques are critical for distinguishing stereoisomers or impurities in this compound?

  • Methodology :

  • Chiral HPLC with a polysaccharide-based column to resolve enantiomers, if applicable .
  • X-ray crystallography for absolute configuration determination, particularly if the oxolane ring exhibits stereochemical complexity .
  • LC-MS/MS to identify trace impurities (e.g., unreacted cyclopentanamine or oxolan intermediates) .

Advanced Research Questions

Q. How should researchers design in vitro studies to investigate the compound’s pharmacological mechanism, given its structural similarity to nucleoside analogs?

  • Methodology :

  • Target profiling : Use kinase or receptor-binding assays (e.g., SPR or fluorescence polarization) to screen for interactions with enzymes like thymidylate synthase, given the oxolane moiety’s resemblance to ribose in nucleosides .
  • Cellular uptake studies : Employ radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation in cancer cell lines (e.g., HCT-116) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodology :

  • Variable-temperature NMR to assess dynamic effects (e.g., ring puckering in oxolane) .
  • DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Isotopic labeling : Synthesize deuterated analogs to assign ambiguous proton environments .

Q. What strategies are effective for optimizing the compound’s stability in long-term storage for preclinical studies?

  • Methodology :

  • Lyophilization : Prepare lyophilized powders under inert gas (argon) to prevent hydrolysis of the amine hydrochloride .
  • Excipient screening : Test stabilizers (e.g., mannitol, trehalose) using DSC and TGA to identify glass-forming agents that inhibit degradation .
  • Real-time stability monitoring : Store samples at -20°C in amber vials and analyze monthly via HPLC for purity loss .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS numbers or molecular weights across literature sources?

  • Methodology :

  • Cross-reference IUPAC names (e.g., "this compound") with authoritative databases like PubChem or Reaxys .
  • Validate molecular formulas using high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .
  • Confirm CAS registry numbers (e.g., 4795-30-6) via independent synthesis and spectral matching .

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